2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a benzothiazole core, a brominated phenol group, and a phenylethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the brominated phenol group and the phenylethyl acetamide moiety. Key reaction conditions include:
Temperature: Reactions are often conducted at elevated temperatures to facilitate the formation of the desired bonds.
Catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.
Solvents: Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group.
Reduction: Reduction reactions may target the imine group within the benzothiazole core.
Substitution: The bromine atom in the phenol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced benzothiazole derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Dye Synthesis: Potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE
- **2-({6-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE
- **2-({6-[(E)-[(5-METHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE
Uniqueness
The presence of the bromine atom in 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE distinguishes it from its analogs, potentially imparting unique reactivity and biological activity.
Properties
Molecular Formula |
C24H20BrN3O2S2 |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
2-[[6-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C24H20BrN3O2S2/c1-15(16-5-3-2-4-6-16)27-23(30)14-31-24-28-20-9-8-19(12-22(20)32-24)26-13-17-11-18(25)7-10-21(17)29/h2-13,15,29H,14H2,1H3,(H,27,30) |
InChI Key |
KGJRNRZQERWJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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